Thieno(2,3-b)thiophene, 2-iodo-
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Overview
Description
Thieno(2,3-b)thiophene, 2-iodo- is a heterocyclic compound that features a fused ring system composed of two thiophene rings. The presence of an iodine atom at the 2-position of the thieno(2,3-b)thiophene structure makes it a valuable intermediate in organic synthesis, particularly in the development of materials for electronic and optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-b)thiophene, 2-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of thieno(2,3-b)thiophene, 2-iodo- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-b)thiophene, 2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted thieno(2,3-b)thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Thieno(2,3-b)thiophene, 2-iodo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which thieno(2,3-b)thiophene, 2-iodo- exerts its effects depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, it may interact with cellular targets through its aromatic and heterocyclic structure, potentially affecting enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno(3,2-b)thiophene: Another isomer with a different arrangement of sulfur atoms in the fused ring system.
Thieno(2,3-b)indole: Contains an indole ring fused to a thiophene ring, exhibiting different electronic properties.
Dithieno(3,2-b2’,3’-d)thiophene: Features two thiophene rings fused together, used in similar applications.
Uniqueness
Thieno(2,3-b)thiophene, 2-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and allows for versatile functionalization. This makes it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals .
Properties
CAS No. |
53020-10-3 |
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Molecular Formula |
C6H3IS2 |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
5-iodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3IS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H |
InChI Key |
GPQGEXOUWSBMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C=C(S2)I |
Origin of Product |
United States |
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